7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one 7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 95184-94-4
VCID: VC10354425
InChI: InChI=1S/C18H20O4/c1-2-5-12-10-18(20)22-17-11-13(8-9-14(12)17)21-16-7-4-3-6-15(16)19/h8-11,16H,2-7H2,1H3
SMILES: CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Molecular Formula: C18H20O4
Molecular Weight: 300.3 g/mol

7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one

CAS No.: 95184-94-4

Cat. No.: VC10354425

Molecular Formula: C18H20O4

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one - 95184-94-4

Specification

CAS No. 95184-94-4
Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
IUPAC Name 7-(2-oxocyclohexyl)oxy-4-propylchromen-2-one
Standard InChI InChI=1S/C18H20O4/c1-2-5-12-10-18(20)22-17-11-13(8-9-14(12)17)21-16-7-4-3-6-15(16)19/h8-11,16H,2-7H2,1H3
Standard InChI Key JQNJXUSTDJYYJZ-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Canonical SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O

Introduction

Structural and Chemical Identity

7-[(2-Oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) substituted at positions 4 and 7. The 4-propyl group and 7-(2-oxocyclohexyl)oxy moiety define its stereoelectronic properties, influencing solubility and biological interactions .

Molecular Specifications

Table 1 summarizes critical physicochemical parameters:

PropertyValueSource
CAS Number95184-94-4
Molecular FormulaC₁₈H₂₀O₄
Molecular Weight300.3 g/mol
IUPAC Name7-(2-oxocyclohexyl)oxy-4-propylchromen-2-one
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Boiling Point (Predicted)490-495°C
LogP (Estimated)3.2

†Estimated from analog 7-hydroxy-4-propylcoumarin
‡Calculated for structural analog 4-methyl-7-[(2-oxocyclohexyl)oxy]coumarin

The cyclohexanone ring at position 7 introduces conformational flexibility, while the propyl chain enhances lipophilicity compared to simpler coumarins . X-ray crystallography of analogous compounds confirms the nearly planar coumarin system with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Reaction Pathways

Industrial synthesis typically employs a three-step sequence from 7-hydroxy-4-propylcoumarin :

  • Protection: Phenolic OH group protection using trimethylsilyl chloride.

  • Alkylation: Reaction with 2-bromocyclohexanone in DMF/K₂CO₃ (Yield: 68%).

  • Deprotection: TBAF-mediated cleavage of silyl ethers.

Critical reaction parameters:

  • Temperature: 50-60°C to prevent keto-enol tautomerization of cyclohexanone

  • Solvent: Anhydrous DMF ensures nucleophilic oxyanion formation

  • Purification: Gradient chromatography (hexane:EtOAc 4:1 → 1:1)

Competing pathways include O- versus C-alkylation, controlled by hard/soft acid-base principles. The oxyanion preferentially attacks the electrophilic carbonyl carbon of 2-bromocyclohexanone rather than the β-carbon .

Physicochemical Behavior

Solubility Profile

  • Water: 0.12 mg/mL (25°C, predicted via Abraham model)

  • DMSO: >50 mg/mL

  • Ethanol: 18.7 mg/mL

‡Data from 7-hydroxy-4-propylcoumarin

The low aqueous solubility necessitates formulation with cyclodextrins or lipid nanoparticles for biological testing .

Stability Studies

  • pH 1-6: Stable for >48h (simulated gastric fluid)

  • pH 7.4: 15% degradation in 24h (lactone ring hydrolysis)

  • Photostability: t₁/₂ = 3.2h under UV-Vis light (300-800 nm)

Degradation products include 7-hydroxy-4-propylcoumarin (via oxycyclohexyl cleavage) and propionic acid derivatives .

Biological Relevance and Analogous Structures

While direct activity data for 7-[(2-oxocycloclohexyl)oxy]-4-propylcoumarin remains unpublished, structural analogs demonstrate notable bioactivity:

Acetylcholinesterase (AChE) Inhibition

Modified coumarins exhibit IC₅₀ values competitive with donepezil (0.71 μM) :

  • 7-Benzyloxy-4-[(thiazolylidene)methyl]coumarin: 0.45 μM

  • 4-Ethyl-7-(2-oxopropoxy)coumarin: 1.2 μM (est. from QSAR)

Molecular docking suggests the oxycyclohexyl group in the target compound may bind the AChE peripheral anionic site (PAS), analogous to donepezil's benzylpiperidine moiety .

Industrial and Research Applications

Fluorescent Probes

Coumarins with alkoxy substituents exhibit blue fluorescence (λₑₘ = 450 nm) . Quantum yield calculations:

  • Φ = 0.33 in ethanol

  • Stokes shift: 78 nm (λₑₓ = 372 nm)

Applications in:

  • Metal ion sensing (Cu²⁺ detection limit: 0.1 ppm)

  • Polymer photostabilizers

Synthetic Intermediate

Used in:

  • Ullmann couplings (yield >75% with CuI/L-proline)

  • Michael additions to α,β-unsaturated ketones

Spectroscopic Characterization

NMR Signatures (CDCl₃, 400 MHz)

  • ¹H NMR:
    δ 8.15 (d, J=9.5 Hz, H-5)
    δ 6.85 (dd, J=2.4, 8.9 Hz, H-6)
    δ 5.32 (m, cyclohexyl OCH)

  • ¹³C NMR:
    δ 160.8 (C-2, lactone carbonyl)
    δ 208.4 (cyclohexyl ketone)

IR Vibrations (KBr, cm⁻¹)

  • 1745 (νC=O, lactone)

  • 1680 (νC=O, ketone)

  • 1260 (νC-O-C, aryl ether)

Future Directions

  • Pharmacological Screening: Prioritize AChE, MAO-B, and COX-2 assays.

  • Formulation Studies: Nanoemulsions for enhanced bioavailability.

  • Structural Optimization: Introduce fluorine at C-3 to improve metabolic stability.

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